

Fmoc-D-N-Me-Val-OH supplier and purity information

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Compound of Interest

Compound Name: *Fmoc-D-N-Me-Val-OH*

Cat. No.: *B557637*

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An In-Depth Technical Guide to **Fmoc-D-N-Me-Val-OH**: Sourcing, Purity, and Application Workflows

For researchers, scientists, and professionals in drug development, the quality and reliable supply of amino acid derivatives are paramount for successful peptide synthesis and subsequent therapeutic applications. **Fmoc-D-N-Me-Val-OH**, a protected form of D-N-methylated valine, is a critical building block for creating peptides with enhanced stability and unique conformational properties. This guide provides a comprehensive overview of commercially available **Fmoc-D-N-Me-Val-OH**, including supplier and purity information, and outlines key experimental considerations.

Supplier and Purity Overview

The selection of a reputable supplier is a critical first step in the procurement of **Fmoc-D-N-Me-Val-OH**. Purity is a key quality attribute that can significantly impact the outcome of peptide synthesis, minimizing the risk of incorporating undesired impurities into the final peptide product.[1][2] Several suppliers offer this compound with high purity, typically assessed by High-Performance Liquid Chromatography (HPLC).[3]

Supplier	Product Name/Synonym	CAS Number	Purity Specification	Analytical Method
Chem-Impex	Fmoc-N-Me-L-Val-OH	84000-11-3	≥ 98%	HPLC
Sigma-Aldrich (Novabiochem®)	Fmoc-N-Me-Val-OH	84000-11-3	≥ 98.0% (a/a)	HPLC
≥ 98%	TLC			
≥ 99.5% (a/a)	Enantiomeric Purity			
P3 BioSystems	Fmoc-N-Me-Val-OH	84000-11-3	Not specified	Not specified
Advanced ChemTech	Fmoc-N-Me-Val-OH	-	Not specified	Not specified
MedChemExpress	Fmoc-N-Me-Val-OH	-	Not specified	Not specified
BLD Pharm	Fmoc-N-Me-Val-OH	84000-11-3	Not specified	Not specified

Note: While some suppliers list the L-enantiomer, the D-enantiomer is also commonly available from specialty chemical suppliers. It is crucial to verify the specific enantiomer required for your research.

Experimental Protocols

Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary analytical technique for determining the purity of Fmoc-amino acids.^[4] The following protocol is a representative method for the analysis of **Fmoc-D-N-Me-Val-OH**.

Objective: To determine the purity of **Fmoc-D-N-Me-Val-OH** by assessing the peak area percentage of the main component relative to any impurities.

Materials:

- **Fmoc-D-N-Me-Val-OH** sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Trifluoroacetic acid (TFA)
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Procedure:

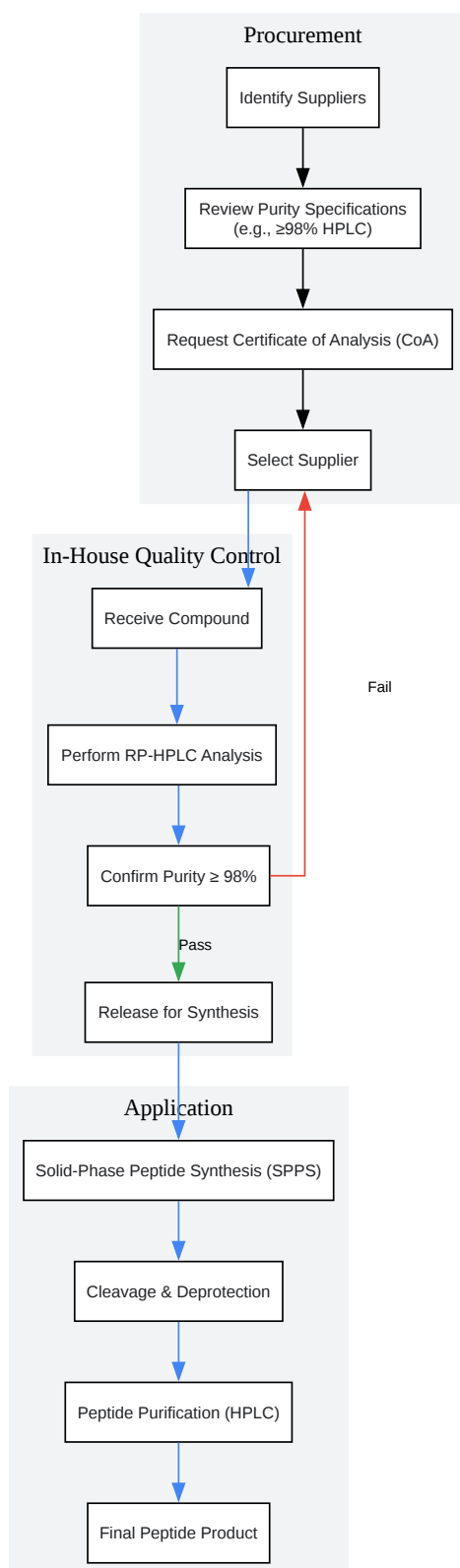
- Sample Preparation: Dissolve a small amount of **Fmoc-D-N-Me-Val-OH** in acetonitrile to a concentration of approximately 2-10 mg/mL.[\[5\]](#)
- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% TFA in water.
 - Mobile Phase B: 0.1% TFA in acetonitrile.[\[5\]](#)
- Chromatographic Conditions:
 - Column: C18 reverse-phase.
 - Flow Rate: 1.0 mL/min.[\[5\]](#)
 - Detection Wavelength: 220 nm.[\[5\]](#)
 - Column Temperature: Room temperature.[\[5\]](#)
 - Injection Volume: 10 µL.

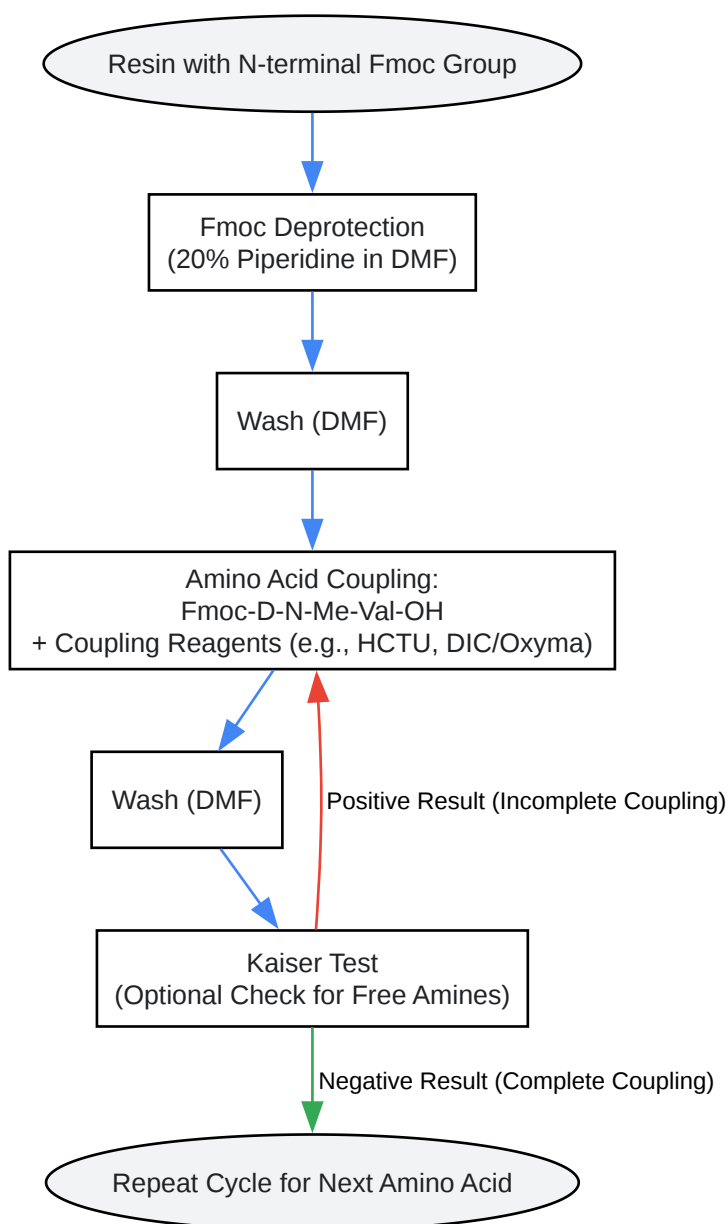
- Gradient Elution: A typical linear gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes.^[4]
- Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Visualizing Workflows and Logical Relationships

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow from sourcing **Fmoc-D-N-Me-Val-OH** to its use in peptide synthesis, emphasizing quality control checkpoints.





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